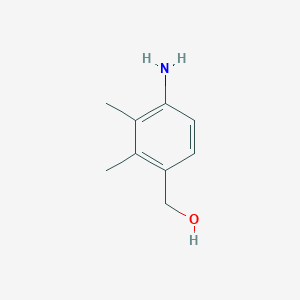
(4-Amino-2,3-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2,3-dimethylphenyl)methanol is an organic compound with a molecular formula of C9H13NO It features a benzene ring substituted with an amino group at the 4-position, two methyl groups at the 2- and 3-positions, and a hydroxymethyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-dimethylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (4-Nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the direct amination of (2,3-dimethylphenyl)methanol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The nitro compound is reduced using hydrogen gas and a palladium catalyst in a high-pressure reactor. This method ensures high yield and purity of the final product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
(4-Amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: (4-Amino-2,3-dimethylphenyl)acetic acid.
Reduction: (4-Amino-2,3-dimethylphenyl)methane.
Substitution: Derivatives such as (4-Acetamido-2,3-dimethylphenyl)methanol.
科学的研究の応用
(4-Amino-2,3-dimethylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of (4-Amino-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
(4-Amino-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-Amino-2,3-dimethylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(4-Amino-2,3-dimethylphenyl)methane: Lacks the hydroxyl group, making it less polar.
Uniqueness
(4-Amino-2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(4-amino-2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5,10H2,1-2H3 |
InChIキー |
GLBVZYMULIGLJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


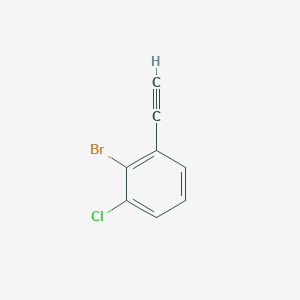
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
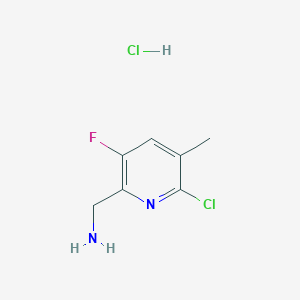
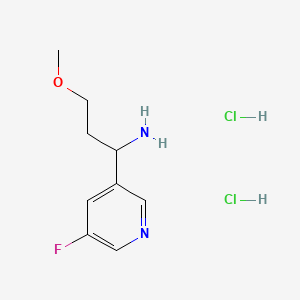
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
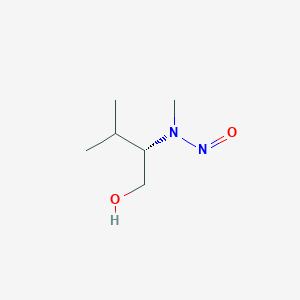
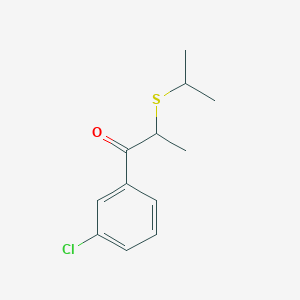

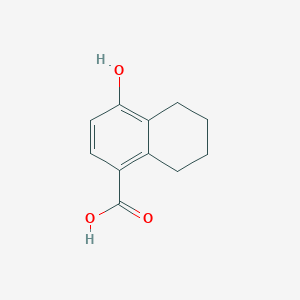
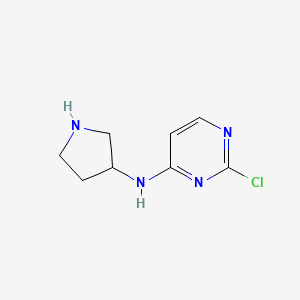
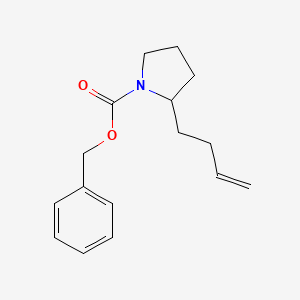
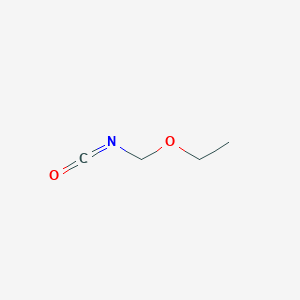

![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)
